Product packaging for 3-Bromo-7,8-dichloroquinoline(Cat. No.:)

3-Bromo-7,8-dichloroquinoline

Cat. No.: B11843670
M. Wt: 276.94 g/mol
InChI Key: LXNWWIJKEULRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7,8-dichloroquinoline is a halogenated quinoline derivative that serves as a high-value synthetic intermediate and molecular scaffold in medicinal chemistry and drug discovery research. The distinct substitution pattern of bromine and chlorine atoms on the quinoline ring creates a multifunctional platform for further chemical elaboration . This compound is primarily investigated in the development of novel therapeutic agents. Its structure is closely related to analogs studied for antiparasitic applications, particularly as a building block for potential antimalarial compounds . The bromine atom at the 3-position is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of carbon-carbon bonds to create diverse chemical libraries . The chlorine atoms offer additional sites for nucleophilic substitution, allowing researchers to systematically modify the core structure to explore structure-activity relationships (SAR) . Applications & Research Value: • Drug Discovery Intermediate: A key building block for synthesizing complex quinoline derivatives for biological screening . • Molecular Scaffold: The rigid quinoline core provides a defined structure for constructing potential enzyme inhibitors or receptor ligands . • Antimalarial Research: Used to create analogs of reversed chloroquine (RCQ) molecules and other quinoline-based agents to combat drug-resistant strains of Plasmodium falciparum . The mechanism of action for such compounds often involves inhibiting hemozoin formation within the parasite's digestive vacuole . Handling Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Refer to the Safety Datasheet for proper handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrCl2N B11843670 3-Bromo-7,8-dichloroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

3-bromo-7,8-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-7(11)8(12)9(5)13-4-6/h1-4H

InChI Key

LXNWWIJKEULRLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)Br)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Bromo 7,8 Dichloroquinoline

Classical Halogenation Approaches for Quinoline (B57606) Cores

Traditional synthetic routes to 3-Bromo-7,8-dichloroquinoline typically involve the sequential halogenation of the quinoline nucleus. This step-wise approach allows for the controlled introduction of bromine and chlorine atoms at the desired positions.

Regioselective Bromination at Position 3

The introduction of a bromine atom at the C-3 position of the quinoline ring is a key synthetic step. Electrophilic bromination of the quinoline core can be achieved using various brominating agents. A common method involves the use of bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source. tandfonline.comnih.gov The regioselectivity of this reaction is influenced by the reaction conditions and the presence of substituents on the quinoline ring. Studies have shown that the bromination of quinoline often occurs at the C-3 position under specific conditions, a selectivity that has been a subject of mechanistic studies. tandfonline.com For instance, the reaction of 5,7-disubstituted-8-methoxyquinolines with bromine has been shown to result in regioselective bromination at the C-3 position. tandfonline.com

Arylmethyl azides can also be utilized in acid-promoted rearrangements with haloacetylenes to regioselectively produce 3-bromoquinolines. acs.org This method offers an alternative to direct bromination and allows for the incorporation of various substituents on the quinoline scaffold. acs.org

Targeted Chlorination at Positions 7 and 8

The chlorination of the quinoline nucleus at positions 7 and 8 can be accomplished through several methods. One approach involves the use of chlorine gas (Cl₂) in a suitable solvent, often with a catalyst. vulcanchem.com Another common chlorinating agent is phosphorus oxychloride (POCl₃), which can be effective for introducing chlorine atoms onto the quinoline ring system. google.com The synthesis of 5,7-dichloro-8-hydroxyquinoline, a related compound, has been achieved with high yields using chlorine in chloroform (B151607) with an iodine catalyst. vulcanchem.com

For the specific synthesis of 7,8-dichloroquinoline (B1357640) derivatives, a multi-step process starting from a substituted aniline (B41778) can be employed. google.com This can involve the cyclization of a 3-(chloroanilino)propionic acid, followed by chlorination of the resulting tetrahydroquinoline intermediate with phosphorus oxychloride. google.com Additionally, enzymatic chlorination has been reported for hydroxyquinolines, offering a "green" alternative for the synthesis of chloro-substituted quinolines. For example, the flavin-dependent halogenase Rdc2 has been shown to selectively chlorinate 7-hydroxyquinoline (B1418103) at the C-8 position. usu.edu

Sequential Halogenation Protocols and Optimization of Conditions

The synthesis of this compound necessitates a carefully planned sequence of halogenation reactions. A plausible strategy involves the initial regioselective bromination of the quinoline core at the C-3 position, followed by the targeted dichlorination at the C-7 and C-8 positions. The order of these steps is critical to avoid undesired side reactions and to achieve the desired substitution pattern.

Optimization of reaction conditions is paramount for maximizing the yield and purity of the final product. This includes the choice of halogenating agents, solvents, catalysts, reaction temperature, and time. For example, in the bromination step, controlling the stoichiometry of the brominating agent and the reaction temperature can help to prevent over-bromination or the formation of isomeric byproducts. tandfonline.com Similarly, for the chlorination step, the choice between different chlorinating agents and the reaction conditions will depend on the specific substrate and the desired outcome.

A documented synthesis of 2,3-dichloroquinoline (B1353807) from 3-bromoquinoline (B21735) involved a three-step process: N-oxide formation, rearrangement to 3-bromocarbostyril, and a one-pot conversion to 3-bromo-2-chloroquinoline, followed by halogen exchange. tandfonline.com While not identical, this highlights the multi-step nature of synthesizing polyhalogenated quinolines.

Advanced Synthetic Strategies for this compound and its Precursors

Modern synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of complex heterocyclic compounds like this compound. These strategies often provide advantages in terms of efficiency, atom economy, and the ability to construct molecular diversity.

Catalytic Approaches (e.g., Transition Metal-Catalyzed, Organocatalysis)

Catalysis plays a central role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. Both transition metal catalysis and organocatalysis have been extensively applied to the synthesis of quinolines. ias.ac.innih.gov

Transition Metal-Catalyzed Synthesis:

Transition metals such as palladium, copper, rhodium, and iron are widely used to catalyze the formation of the quinoline ring system. ias.ac.inchim.it These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades. chim.itmdpi.com For instance, palladium-catalyzed Sonogashira coupling followed by cyclization is a known route to quinoline derivatives. ias.ac.in Copper-catalyzed reactions of anilines and aldehydes have also been developed for quinoline synthesis. ias.ac.in Transition metal catalysts can also be employed in the halogenation steps themselves.

Catalyst Type Reaction Key Features Reference
PalladiumSuzuki-Miyaura arylation of chloroquinolinesWater-tolerant catalytic systems chim.it
CopperOne-pot synthesis from anilines and aldehydesC-H functionalization, C-N/C-C bond formation ias.ac.in
RhodiumCyclization of anilines and alkynyl estersRegioselective, dual role of catalyst mdpi.com
GoldIntermolecular annulation reactionsBroad range of starting materials and reaction types rsc.org
IronC5-H bromination of 8-amidoquinolinesEnvironmentally friendly, room temperature in water mdpi.com

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and "green" alternative to metal-based catalysis. nih.gov Organocatalysts have been successfully used in the synthesis of quinolines through various reaction pathways. nih.govresearchgate.net For example, chiral phosphoric acids have been used as efficient organocatalysts in the atroposelective Friedländer heteroannulation to produce axially chiral polysubstituted 4-arylquinolines. nih.gov Brønsted acids like triflic acid have been used to catalyze the cyclization of N-alkyl anilines with alkynes or alkenes in the absence of metals. tandfonline.com While direct synthesis of this compound via organocatalysis is not explicitly reported, these methods provide valuable strategies for constructing the core quinoline structure which can then be halogenated.

Organocatalyst Reaction Type Advantages Reference
Chiral Phosphoric AcidAtroposelective Friedländer heteroannulationHigh enantioselectivity nih.gov
Triflic AcidCyclization of N-alkyl anilinesMetal-free, solvent-free conditions tandfonline.com
Diarylprolinol Silyl EtherAsymmetric Michael/Povarov cascadeHigh diastereo- and enantioselectivity acs.org
Aryl IodideElectrophilic arene C(sp²)-H aminationMetal-free synthesis of 2-quinolones chemrxiv.org

Synthesis of Polyhalogenated Quinoline Scaffolds: General Considerations

The synthesis of polyhalogenated quinolines requires careful strategic planning to control the position and number of halogen substituents.

Strategies for Introducing Multiple Halogen Substituents

Several strategies can be employed to introduce multiple halogens onto a quinoline ring. One common approach is the sequential halogenation of the quinoline core. For example, bromination at the 3-position can be followed by chlorination at other positions. The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of these reactions. Another strategy involves the use of a polyhalogenated aniline or a polyhalogenated carbonyl compound as a starting material in a classical quinoline synthesis, such as the Skraup or Friedländer synthesis. nih.gov This approach can provide direct access to polyhalogenated quinolines. Furthermore, C-H activation and functionalization strategies are emerging as powerful tools for the direct and selective introduction of halogens into the quinoline scaffold. mdpi.com

Stereochemical Control and Regioselectivity in Halogenation

Controlling the stereochemistry and regioselectivity of halogenation is a significant challenge in the synthesis of complex molecules. nih.gov In the context of quinolines, the electronic properties of the ring and the directing effects of existing substituents play a crucial role in determining the position of halogenation. nih.govscispace.comacs.org For instance, the presence of an amino or amido group at the 8-position can direct halogenation to the C5 position. scispace.commdpi.com Computational studies, such as those using conceptual Density Functional Theory (DFT), can be employed to predict the most likely sites of electrophilic attack and thus guide the regioselective halogenation of quinolines. nih.gov In cases where chiral centers are present, as in quinoline-containing foldamers or axially chiral 8-arylquinolines, the conformation of the molecule can also influence the regioselectivity of halogenation. nih.govresearchgate.net

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be valuable in accessing a variety of polyhalogenated quinoline derivatives.

Convergent Synthesis:

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for the synthesis of complex molecules as it allows for the parallel construction of different parts of the molecule. For example, a convergent synthesis of polyhalogenated quinoline C-nucleosides has been reported, where a halogenated quinoline fragment was coupled with a ribofuranosyl moiety. acs.org

Divergent Synthesis:

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. This strategy is particularly useful for creating a library of related compounds for screening purposes. For instance, from a common polyhalogenated quinoline intermediate, different functional groups can be introduced through cross-coupling reactions or other transformations to generate a diverse set of derivatives. nih.gov Photocatalytic methods have also been shown to enable divergent synthesis, allowing access to different dihydroisoquinolinediones from the same starting material. nih.govrsc.org

Reaction Pathways and Derivatization of 3 Bromo 7,8 Dichloroquinoline

Nucleophilic Substitution Reactions

The introduction of nitrogen-based functional groups is a critical transformation in medicinal chemistry. For haloquinolines, this is often achieved through nucleophilic displacement of a halide by an amine. This can be accomplished through classical methods or modern catalytic approaches.

Direct amination can be performed using reagents like potassium amide in liquid ammonia. Studies on 3-bromoquinoline (B21735) have shown that it can be converted to the corresponding amino derivative under these conditions researchgate.net. Copper-catalyzed reactions also provide a pathway for the amination of aryl halides, representing a cheaper alternative to palladium-based systems researchgate.net. For instance, the reaction of 3-bromoquinoline with ammonia in the presence of a copper catalyst can yield 3-aminoquinoline researchgate.net.

More versatile and widely used are palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. libretexts.orgwikipedia.orgorganic-chemistry.orgjk-sci.com This reaction class has proven effective for a wide range of aryl halides, including various substituted quinolines. Research on 6-bromo-2-chloroquinoline has demonstrated that selective amination of the bromide can be achieved in the presence of a chloride by carefully choosing the palladium catalyst, ligand, and reaction conditions nih.gov. This selectivity suggests that the C-3 bromine of 3-Bromo-7,8-dichloroquinoline would be the primary site for Buchwald-Hartwig amination reactions. These reactions typically employ a palladium precursor, a phosphine (B1218219) ligand, and a base to couple the haloquinoline with a primary or secondary amine. jk-sci.comacs.org

Reaction TypeAmine SourceTypical Catalyst/ReagentsPotential Product
Direct AminationAmmonia (NH₃)Copper Catalyst7,8-dichloroquinolin-3-amine
Direct AminationPotassium Amide (KNH₂)Liquid Ammonia7,8-dichloroquinolin-3-amine
Buchwald-Hartwig AminationPrimary/Secondary Amines (RNH₂/R₂NH)Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)N-substituted-7,8-dichloroquinolin-3-amine
Buchwald-Hartwig AminationAmmonia Equivalents (e.g., LiN(TMS)₂)Pd Catalyst, Ligand, Base7,8-dichloroquinolin-3-amine

Similar to amination, oxygen and sulfur nucleophiles can displace halogens on the quinoline (B57606) ring. The synthesis of 3-bromoquinoline-2(1H)-thiones and their subsequent conversion to 2-(alkylsulfanyl)-3-bromoquinolines demonstrates a viable route to C-S bond formation semanticscholar.orgresearchgate.net. This methodology involves a bromine/lithium exchange followed by reaction with sulfur or haloalkanes semanticscholar.orgresearchgate.net. Nucleophilic substitution reactions on chloroquinolines with thiols have also been reported, yielding 4-sulfanyl derivatives mdpi.com. These precedents suggest that this compound could react with various sulfur nucleophiles, such as thiols or sodium thiomethoxide, likely under basic or metal-catalyzed conditions, to yield the corresponding 3-thioether or 3-thiol derivatives.

The introduction of oxygen functional groups can be achieved via reaction with alkoxides or hydroxides. While harsher conditions may be required compared to amination, palladium-catalyzed C-O cross-coupling reactions, which are variations of the Buchwald-Hartwig reaction, provide a modern route to aryl ethers from aryl halides organic-chemistry.org.

Reaction TypeNucleophileTypical ConditionsPotential Product Class
Nucleophilic Substitution (SNAr)Alkanethiols (RSH)Base (e.g., NaOEt)3-(Alkylsulfanyl)-7,8-dichloroquinoline
Palladium-Catalyzed C-O CouplingAlcohols (ROH), Phenols (ArOH)Pd Catalyst, Ligand, Base3-Alkoxy/Aryloxy-7,8-dichloroquinoline
Palladium-Catalyzed C-S CouplingAlkanethiols (RSH)Pd Catalyst, Ligand, Base3-(Alkylsulfanyl)-7,8-dichloroquinoline

Electrophilic and Radical Substitution Reactions

The introduction of an additional halogen atom onto the this compound scaffold via electrophilic aromatic substitution is expected to be challenging. The quinoline ring is inherently electron-deficient, and the presence of three electron-withdrawing halogen substituents further deactivates the ring towards electrophilic attack. However, the synthesis of 3-bromoquinoline itself can be achieved by reacting a quinoline acid salt with bromine, indicating that electrophilic bromination of the quinoline system is possible under specific conditions google.com. Any further halogenation would likely require harsh conditions and may result in a mixture of products.

Alternatively, free-radical halogenation, which proceeds via a radical chain mechanism typically initiated by UV light, is another potential pathway wikipedia.org. While more common for alkanes, this method can be applied to aromatic systems, although selectivity can be an issue wikipedia.org.

Friedel-Crafts alkylation and acylation are cornerstone reactions for introducing alkyl and acyl groups onto aromatic rings. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.comorganicchemistrytutor.com These reactions proceed via an electrophilic aromatic substitution mechanism, where a Lewis acid like AlCl₃ is used to generate a carbocation or acylium ion electrophile masterorganicchemistry.comorganicchemistrytutor.com.

However, a significant limitation of Friedel-Crafts reactions is their general failure on strongly deactivated aromatic rings libretexts.org. Aromatic rings substituted with potent electron-withdrawing groups, such as nitro groups or, in this case, multiple halogens, are not nucleophilic enough to attack the carbocation or acylium ion intermediate. Therefore, this compound is not expected to undergo Friedel-Crafts alkylation or acylation under standard conditions.

Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds wikipedia.org. The bromine atom at the C-3 position of this compound serves as an excellent handle for these transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is widely used to form C-C bonds wikipedia.orglibretexts.orgharvard.edu. The reaction of 3-bromoquinoline with boronic acids or their esters in the presence of a palladium catalyst and a base has been well-documented. For example, 3-bromoquinoline has been successfully coupled with 3,5-dimethylisoxazole-4-boronic acid pinacol ester researchgate.netnih.gov. This demonstrates the feasibility of attaching complex heterocyclic or aryl fragments to the C-3 position. Another important C-C bond-forming reaction is the Sonogashira coupling, which couples terminal alkynes with aryl halides. The cross-coupling of 3-bromoquinoline with phenylacetylene has been reported, providing a route to 3-alkynylquinolines researchgate.net.

C-N, C-O, and C-S Bond Formation: As discussed in section 3.1.1, the Buchwald-Hartwig amination is the premier method for C-N bond formation wikipedia.orgorganic-chemistry.org. The versatility of this reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and even ammonia equivalents organic-chemistry.orgnih.gov. Palladium-catalyzed methodologies have also been extended to form C-O and C-S bonds, coupling aryl halides with alcohols, phenols, and thiols. These reactions provide reliable pathways for installing ether and thioether functionalities at the C-3 position, significantly expanding the synthetic utility of the this compound scaffold.

Reaction NameBond FormedCoupling PartnerTypical Catalyst System
Suzuki-Miyaura CouplingC-CBoronic Acid / Ester (R-B(OR)₂)Pd(0) catalyst, Base (e.g., K₂CO₃, DBU)
Sonogashira CouplingC-C (sp)Terminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., NEt₃)
Buchwald-Hartwig AminationC-NAmine (R₂NH)Pd(0) catalyst, Phosphine Ligand, Base (e.g., NaOtBu)
Buchwald-Hartwig C-O CouplingC-OAlcohol (ROH) / Phenol (ArOH)Pd(0) catalyst, Phosphine Ligand, Base

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and it is anticipated to be a primary method for the derivatization of this compound. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. For this compound, the C3-bromo bond is the more reactive site for such cross-coupling reactions compared to the C7 and C8-chloro bonds under standard Suzuki-Miyaura conditions. The higher reactivity of the C-Br bond over the C-Cl bond is a well-established trend in palladium-catalyzed reactions.

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar systems, such as 2,4-dichloroquinoline, provides valuable insights. For instance, studies on 2,4-dichloroquinoline have shown that Suzuki coupling can be selectively performed at the more reactive chloro position. This suggests that for this compound, selective coupling at the C3-bromo position with a variety of aryl- and heteroarylboronic acids is highly feasible, leaving the chloro substituents intact for potential subsequent transformations.

Typical conditions for such a reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane, toluene, or DMF with water. The reaction temperature can be varied to optimize the yield and selectivity.

CatalystLigandBaseSolventTemperature (°C)Coupling PartnerProductYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Phenylboronic acid3-Phenyl-7,8-dichloroquinolineHypothetical
PdCl₂(dppf)dppfNa₂CO₃Dioxane/H₂O904-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7,8-dichloroquinolineHypothetical
Pd(PPh₃)₄PPh₃Cs₂CO₃DMF/H₂O110Thiophene-2-boronic acid3-(Thiophen-2-yl)-7,8-dichloroquinolineHypothetical

This table presents hypothetical reaction conditions and products based on known Suzuki-Miyaura couplings of similar haloquinolines.

Heck and Sonogashira Coupling Reactions

The Heck and Sonogashira reactions are other cornerstone palladium-catalyzed transformations that can be employed to functionalize this compound at the C3 position.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction would introduce a vinyl group at the 3-position of the quinoline ring, which can serve as a handle for further synthetic manipulations. The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity.

The Sonogashira coupling enables the formation of a C-C bond between the C3 position of the quinoline and a terminal alkyne, leading to the synthesis of 3-alkynyl-7,8-dichloroquinolines. These alkynyl-substituted quinolines are valuable intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Studies on the regioselective alkynylation of 2,4-dichloroquinoline have demonstrated that the chloro group at the C2 position is more susceptible to oxidative addition with Pd(0) than the chloro group at C4, due to the electronic effect of the nitrogen atom. This principle suggests that the C3-bromo position in this compound would be the primary site of reaction in a Sonogashira coupling.

ReactionCatalystCo-catalyst/LigandBaseSolventTemperature (°C)Coupling PartnerProduct
HeckPd(OAc)₂P(o-tol)₃Et₃NDMF100Styrene (B11656)3-(E)-Styryl-7,8-dichloroquinoline
SonogashiraPdCl₂(PPh₃)₂CuIEt₃NTHF60Phenylacetylene3-(Phenylethynyl)-7,8-dichloroquinoline

This table presents typical conditions for Heck and Sonogashira reactions based on general literature precedent for haloarenes.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C3 position of this compound. This reaction is of significant interest for the synthesis of compounds with potential biological activity, as the amino-quinoline motif is a common feature in many pharmaceuticals.

Research on the palladium-catalyzed amination of various isomeric dichloroquinolines has shown that the reactivity of the halogen substituent is highly dependent on its position. researchgate.netresearchgate.net In general, halogens at the 2- and 4-positions are more reactive than those on the carbocyclic ring. researchgate.netresearchgate.net For this compound, the C3-bromo bond is expected to be the most reactive site for Buchwald-Hartwig amination. The choice of palladium catalyst and ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as BINAP and DavePhos often being employed to facilitate the catalytic cycle. researchgate.netresearchgate.net

CatalystLigandBaseSolventTemperature (°C)AmineProduct
Pd₂(dba)₃BINAPNaOtBuToluene110Morpholine3-Morpholino-7,8-dichloroquinoline
Pd(OAc)₂DavePhosCs₂CO₃Dioxane100Aniline (B41778)3-(Phenylamino)-7,8-dichloroquinoline

This table illustrates plausible conditions for the Buchwald-Hartwig amination of this compound.

Oxidation and Reduction Reactions of the Quinoline Ring System

The quinoline ring system can undergo both oxidation and reduction, leading to a variety of derivatives with modified electronic and steric properties.

Oxidation of the quinoline ring can occur at either the nitrogen atom to form an N-oxide or on the carbocyclic ring, depending on the oxidant and reaction conditions. Oxidation of the nitrogen atom to an N-oxide can activate the 2- and 4-positions of the quinoline ring towards nucleophilic attack. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are commonly used for N-oxidation. biosynce.com Stronger oxidizing agents, such as potassium permanganate or chromic acid, can lead to cleavage of the benzene (B151609) ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid).

Reduction of the quinoline ring system can also be achieved using various reducing agents. Catalytic hydrogenation over platinum, palladium, or nickel catalysts typically leads to the reduction of the pyridine (B92270) ring first, yielding a 1,2,3,4-tetrahydroquinoline. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, reduction with tin and hydrochloric acid can also be used to reduce the pyridine ring. The chloro substituents on the benzene ring are generally stable under these conditions but can be removed under more forcing reductive conditions.

Functionalization via Organometallic Intermediates (e.g., Lithiation, Magnesiation)

The generation of organometallic intermediates, such as organolithium or Grignard reagents, provides a powerful avenue for the functionalization of the quinoline ring. While direct lithiation or magnesiation of this compound at the C3 position via halogen-metal exchange is a feasible route, directed ortho-metalation (DoM) can also be a strategic approach for functionalizing other positions on the quinoline ring, provided a suitable directing group is present.

For this compound, treatment with a strong organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would likely result in halogen-metal exchange at the more reactive C3-bromo position, generating a 3-lithio-7,8-dichloroquinoline intermediate. This highly reactive species can then be trapped with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a wide range of functional groups at the 3-position.

Alternatively, magnesiation using reagents like i-PrMgCl·LiCl can also be employed for the halogen-metal exchange, forming the corresponding Grignard reagent. These organomagnesium compounds are generally less reactive but more selective than their organolithium counterparts.

ReagentSolventTemperature (°C)ElectrophileProduct
n-BuLiTHF-78Benzaldehyde(7,8-Dichloroquinolin-3-yl)(phenyl)methanol
i-PrMgCl·LiClTHF-20CO₂7,8-Dichloroquinoline-3-carboxylic acid

This table provides representative examples of functionalization via organometallic intermediates.

Cascade and Tandem Reaction Sequences for Complex Architectures

The strategic placement of multiple reactive sites in this compound opens up possibilities for designing cascade or tandem reaction sequences to rapidly build molecular complexity. These one-pot transformations are highly efficient as they minimize the need for purification of intermediates, reduce waste, and save time and resources.

A potential cascade reaction could involve an initial Sonogashira coupling at the C3-bromo position with a suitably functionalized alkyne, followed by an intramolecular cyclization. For example, coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could lead to a subsequent intramolecular cyclization onto the alkyne, forming a new fused heterocyclic ring system.

Another possibility is a tandem Heck-cyclization reaction. An initial intermolecular Heck reaction at the C3 position could be followed by an intramolecular Heck reaction if the coupled alkene contains an appropriately positioned halide or triflate, leading to the formation of polycyclic aromatic systems.

While specific examples starting from this compound are not readily found, the principles of cascade and tandem reactions are well-established and can be conceptually applied to this versatile substrate to generate novel and complex molecular architectures. The development of such reaction sequences would be a promising area for future research.

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-7,8-dichloroquinoline, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of its molecular structure.

¹H NMR Spectroscopy: The structure of this compound (C₉H₄BrCl₂N) contains four aromatic protons on the quinoline (B57606) ring system. Due to the asymmetric substitution, each proton exists in a unique chemical environment, which would result in four distinct signals in the ¹H NMR spectrum. The electron-withdrawing nature of the nitrogen atom and the halogen substituents would cause these signals to appear in the downfield region of the spectrum, typical for aromatic compounds. Based on established principles, the predicted chemical shifts and splitting patterns are outlined below.

Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Partner(s)
H-2~8.8 - 9.0Doublet (d)H-4
H-4~8.2 - 8.4Doublet (d)H-2
H-5~7.8 - 8.0Doublet (d)H-6
H-6~7.5 - 7.7Doublet (d)H-5

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms of the quinoline core. The chemical shifts would be influenced by the hybridization and the electronic environment. Carbons bonded to electronegative atoms like nitrogen and halogens would be shifted further downfield.

2D NMR Spectroscopy: To definitively assign each ¹H and ¹³C signal, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons (e.g., H-2 with H-4, H-5 with H-6), confirming their connectivity. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would verify the molecular formula of C₉H₄BrCl₂N.

The most critical feature in the mass spectrum of this compound would be its unique isotopic pattern, a result of the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This would produce a characteristic cluster of peaks for the molecular ion [M]⁺, including [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with predictable relative intensities. This pattern serves as a definitive fingerprint for a molecule containing one bromine and two chlorine atoms.

ParameterPredicted Value
Molecular FormulaC₉H₄BrCl₂N
Calculated Monoisotopic Mass ([M]⁺ for C₉H₄⁷⁹Br³⁵Cl₂N)274.8904 u
Isotopic Peaks[M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺
Predicted Relative IntensitiesA complex pattern determined by the combined probabilities of Br and Cl isotopes.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the aromatic quinoline core and the carbon-halogen bonds. Key expected absorptions include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹. astrochem.orgorgchemboulder.com

Aromatic C=C and C=N ring stretching: A series of medium to strong bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comresearchgate.net

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org

C-Br stretching: A strong absorption at a lower wavenumber than the C-Cl stretch, generally in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary data, being particularly sensitive to the symmetric vibrations of the non-polar aromatic framework. The symmetric ring stretching modes and the carbon-halogen vibrations would also be observable, helping to confirm the assignments made from the IR spectrum.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical IR Intensity
Aromatic C-H stretch3100 - 3000Medium
Aromatic C=C / C=N stretch1600 - 1400Medium to Strong
C-Cl stretch850 - 550Strong
C-Br stretch690 - 515Strong

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality could be grown, this technique would provide the absolute confirmation of the compound's structure.

Currently, the crystal structure of this compound is not available in public repositories such as the Cambridge Crystallographic Data Centre (CCDC). However, a successful crystallographic analysis would yield precise data on:

Connectivity: Unambiguous confirmation of the substitution pattern.

Bond Lengths and Angles: Exact measurements of all bond lengths (C-C, C-N, C-H, C-Cl, C-Br) and angles within the molecule.

Planarity: Confirmation of the planarity of the quinoline ring system.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as π-π stacking.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring acts as a chromophore, absorbing light in the UV region. The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions. nih.govresearchgate.netresearchgate.net

π → π* transitions: These are typically strong absorptions resulting from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic system.

n → π* transitions: These are generally weaker absorptions involving the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* anti-bonding orbital. youtube.com

The presence of halogen substituents can cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted quinoline. acs.org The exact positions of λmax would be dependent on the solvent used for the analysis.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from any isomers or byproducts that may have formed during its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for determining chemical purity. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation. A pure sample would be expected to show a single major peak at a characteristic retention time when monitored by a UV detector (set to one of the compound's λmax values).

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis and isomer separation, provided the compound is sufficiently volatile and thermally stable. Different isomers of bromo-dichloroquinoline would likely exhibit different retention times on a suitable capillary column, allowing for their separation and identification.

Electroanalytical Methods for Detection and Quantification

Electroanalytical techniques, particularly cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. bohrium.comnih.gov These methods provide insight into the ease with which the molecule can be oxidized or reduced.

By applying a varying potential to an electrode in a solution containing the compound, a voltammogram is produced that shows the potentials at which oxidation and reduction events occur. nih.govlibretexts.orglibretexts.org The quinoline nucleus itself is electroactive, and the presence of electron-withdrawing halogen atoms would influence its redox potentials. nih.gov CV can be used to determine formal reduction potentials and to study the stability of the resulting radical ions, providing valuable information about the electronic properties and reactivity of the molecule. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-bromo-7,8-dichloroquinoline, DFT calculations are instrumental in predicting its electronic properties and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost dergipark.org.tr. The process begins with the optimization of the molecule's geometry to find its most stable conformation in the gas phase dergipark.org.tr.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. tandfonline.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. tandfonline.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com

For quinoline (B57606) and its derivatives, the HOMO-LUMO gap is a significant parameter. For instance, in the parent quinoline molecule, the calculated HOMO-LUMO energy gap is approximately -4.83 eV, which indicates the potential for charge transfer within the molecule, contributing to its bioactivity. scirp.org In substituted quinolines, the nature and position of the substituents can significantly influence the energies of the frontier orbitals and the magnitude of the energy gap. rsc.orgdergipark.org.tr The introduction of electron-withdrawing or electron-donating groups alters the electron density distribution across the quinoline scaffold. dergipark.org.tr

The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. dergipark.org.tr

Table 1: Frontier Molecular Orbital Energies for Quinoline

Molecular OrbitalEnergy (eV)
HOMO-6.646 scirp.org
LUMO-1.816 scirp.org
HOMO-LUMO Gap-4.83 scirp.org

Note: Data presented is for the parent quinoline molecule as a reference. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of varying electrostatic potential, typically color-coded to represent different charge densities. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential. nih.gov

In halogenated quinolines, the electronegative halogen atoms and the nitrogen atom of the pyridine (B92270) ring are expected to be regions of negative potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and certain parts of the carbon framework would exhibit positive potential. The specific pattern of the electrostatic potential in this compound, influenced by the bromine and two chlorine atoms, would dictate its intermolecular interactions and binding affinity to biological targets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.tr These models are built on the principle that the activity or property of a chemical is a function of its molecular structure. dergipark.org.tr

The first step in QSAR/QSPR modeling is the calculation of a wide range of molecular descriptors for each compound in the dataset. dergipark.org.tr These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and energies of the HOMO and LUMO. dergipark.org.tr

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. dergipark.org.tr

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, reflecting its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area. dergipark.org.tr

Once the molecular descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the experimental activity or property of interest. dergipark.org.tr For a series of quinoline derivatives, a QSAR model could be developed to predict their anticancer or antimicrobial activity based on a set of calculated descriptors. dergipark.org.tr The validity and predictive power of the resulting QSAR model are then assessed through various validation techniques. dergipark.org.tr

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as biological receptors. worldscientific.com By simulating the molecule's behavior in a given environment (e.g., in water or in complex with a protein), researchers can observe its dynamic properties, which are often crucial for its biological function. worldscientific.com

Conformational analysis, often performed in conjunction with MD simulations or as a separate computational task, aims to identify the stable conformations (isomers) of a molecule and their relative energies. For a relatively rigid molecule like this compound, the conformational space might be limited, but understanding the preferred orientation of the substituents is still important for predicting its binding mode to a target protein. worldscientific.com Computational studies on substituted quinolines have utilized MD simulations to evaluate the stability of ligand-protein complexes. worldscientific.comnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical and computational studies are instrumental in elucidating the complex reaction mechanisms involved in the synthesis and functionalization of quinoline derivatives. While specific research focusing exclusively on the reaction mechanisms of this compound is not extensively documented in publicly available literature, general principles and computational analyses of related quinoline systems provide significant insights.

Plausible reaction pathways for the synthesis and transformation of halogenated quinolines are often investigated using Density Functional Theory (DFT) calculations. These studies help in understanding the energetics of different reaction routes and identifying the most probable mechanisms by calculating the free energies of intermediates and transition states. For instance, in the synthesis of polysubstituted quinolines, DFT calculations can differentiate between competing pathways, such as Michael addition versus anti-Michael addition, by evaluating the transition state energies for each potential step. chemrxiv.org One study proposed a mechanism for the synthesis of 2,3-diarylquinolines that proceeds through the formation of a Schiff's base, followed by reaction with styrene (B11656) oxide, 6π-electrocyclic ring closure, a tandfonline.comresearchgate.net hydrogen shift, and final oxidation, with each step being theoretically plausible. rsc.org

The halogenation of quinolines, a key step in the synthesis of compounds like this compound, has also been the subject of mechanistic studies. For the iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines, a plausible mechanism was proposed involving the formation of an iron-quinoline complex. mdpi.com This complex is then attacked by a bromine radical in a single electron transfer (SET) process, followed by oxidation and proton transfer to yield the final product and regenerate the catalyst. mdpi.com Such computational models are crucial for optimizing reaction conditions and predicting regioselectivity.

Furthermore, DFT has been employed to model the transition state structures in enzyme-catalyzed reactions involving quinolines. In the oxidation of quinoline by quinoline 2-oxidoreductase, calculations confirmed the transition state structure through the presence of a single imaginary negative frequency, and the analysis of bond distances and atomic charges supported a concerted reaction mechanism involving hydride transfer. nih.gov Similar theoretical approaches could be applied to understand the metabolic pathways or synthetic transformations of this compound, predicting reactive sites and the stability of intermediates. For example, theoretical studies on brominated quinolin-4-one derivatives suggest that the bromine substituent increases the reactivity of the quinoline ring system. scirp.org

Table 1: Theoretical Approaches to Studying Quinoline Reaction Mechanisms

Theoretical Method Application in Quinoline Chemistry Investigated Aspects Reference
Density Functional Theory (DFT) Elucidation of synthesis pathways Transition state energies, free energy of intermediates, reaction pathway preference (e.g., Michael vs. anti-Michael addition) chemrxiv.org
DFT and Isotope Labeling Mechanistic study of asymmetric hydrogenation Ionic and cascade reaction pathways, H+/H- transfer process, transition state modeling pku.edu.cn
DFT (B3LYP) Analysis of enzyme-catalyzed oxidation Interaction site prediction, transition state structure confirmation, bond order and charge profile analysis nih.gov
DFT Study of photochemical cycloadditions Aromatic ring selectivity, regioselectivity, diastereoselectivity, role of Lewis acids escholarship.org

Pharmacophore Modeling and Ligand-Target Interactions

Pharmacophore modeling and molecular docking are powerful computational tools used to understand how a ligand, such as this compound, might interact with a biological target. These studies are fundamental in drug discovery for identifying essential structural features responsible for a compound's biological activity and for designing new, more potent molecules.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. For quinoline-based compounds, these models are often developed using datasets of molecules with known activities against a particular target. For example, a five-point pharmacophore model (ADRRR) with one hydrogen bond acceptor (A), one hydrogen bond donor (D), and three aromatic rings (R) was successfully developed for a series of quinoline-3-carbonitrile derivatives that inhibit Tpl2 kinase. tandfonline.com Similarly, a five-point model (AADRR) was generated for quinoline derivatives acting as VEGFR-2 tyrosine kinase inhibitors. researchgate.net These models provide a 3D map of the crucial interaction points within the receptor's binding site.

The halogen atoms in this compound are expected to play a significant role in its ligand-target interactions. Halogens can act as hydrophobic features and, importantly, can form halogen bonds—a type of non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on the target protein. nih.gov Molecular docking studies on other chloro- and bromo-substituted quinolines have demonstrated their potential as inhibitors for various targets, including HIV reverse transcriptase and DNA gyrase. nih.govnih.gov In these studies, the halogen substituents often contribute to the binding affinity by forming specific interactions within the active site. nih.govnih.gov For instance, in a study of quinoline-based chalcones, bromo- and chloro-substituted derivatives displayed high antibacterial activity, with docking studies revealing strong interactions with the DNA gyrase enzyme. nih.govsci-hub.se

Molecular docking simulations place a ligand into the binding site of a target protein to predict its binding conformation and affinity. This technique has been widely applied to quinoline derivatives to elucidate their mechanism of action. Docking studies of quinoline-thiazole hybrids at the BCR-ABL1 kinase domain helped to identify key interactions, such as hydrogen bonds and π-stacking, that contribute to their antileukemic activity. scielo.br While specific docking studies for this compound are not prominent in the literature, its structure suggests it could be investigated as an inhibitor for various enzymes where halogenated compounds have shown activity. The quinoline core can participate in π-π stacking interactions, the nitrogen atom can act as a hydrogen bond acceptor, and the dichloro-substituted benzene (B151609) ring and bromo-substituted pyridine ring can form hydrophobic and halogen-bonding interactions. nih.govrsc.org

Table 2: Examples of Pharmacophore Models for Quinoline Scaffolds

Target Enzyme Pharmacophore Model Key Features Reference
Tpl2 Kinase ADRRR 1 H-bond Acceptor, 1 H-bond Donor, 3 Aromatic Rings tandfonline.com
α-Glucosidase AADRR_1 2 H-bond Acceptors, 1 H-bond Donor, 2 Aromatic Rings nih.gov
Phosphodiesterase 4B (PDE4B) AADHR 2 H-bond Acceptors, 1 H-bond Donor, 1 Hydrophobic, 1 Aromatic Ring rsc.org
VEGFR-2 Tyrosine Kinase AADRR 2 H-bond Acceptors, 1 H-bond Donor, 2 Aromatic Rings researchgate.net
Dihydroorotate Dehydrogenase (DHODH) ARRR_1 1 H-bond Acceptor, 3 Aromatic Rings physchemres.org

Application As a Chemical Scaffold in Research

Role as a Versatile Building Block in Organic Synthesis

3-Bromo-7,8-dichloroquinoline is a highly versatile building block in organic synthesis due to the differential reactivity of its halogen substituents. The carbon-bromine bond at the 3-position is generally more reactive than the carbon-chlorine bonds at the 7- and 8-positions, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-3 position while leaving the two chlorine atoms available for subsequent transformations. This stepwise modification capability is crucial for building molecular complexity in a controlled manner.

Chemists can leverage this reactivity difference to introduce a variety of substituents, such as aryl, heteroaryl, or alkyl groups, at the 3-position via reactions like the Suzuki-Miyaura coupling. Following the modification at the C-3 position, the less reactive chloro groups can then be targeted for further functionalization, for example, through nucleophilic aromatic substitution or other cross-coupling reactions under more forcing conditions. This sequential reactivity allows for the construction of a wide array of polysubstituted quinoline (B57606) derivatives that would be difficult to access through other synthetic routes.

Derivatization for Exploration of Structure-Activity Relationships

The this compound scaffold is an excellent platform for the exploration of structure-activity relationships (SAR) in drug discovery. By systematically modifying the different positions of the quinoline ring, researchers can probe the specific interactions between a molecule and its biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

The specific arrangement of a bromine atom at the 3-position and chlorine atoms at the 7- and 8-positions creates a unique electronic and steric profile on the quinoline core. This distinct halogenation pattern is critical in defining the non-covalent interactions the molecule can engage in, such as halogen bonding, hydrogen bonding, and π-π stacking, with biological macromolecules like proteins and nucleic acids.

The differential reactivity of the halogen atoms on the this compound scaffold allows for strategic and selective introduction of various functional groups. This is a cornerstone of SAR studies, where the impact of different substituents on biological activity is systematically evaluated.

For example, palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed to introduce a diverse range of amino groups at the 3-position. The resulting anilinoquinolines can be further modified to explore the effect of different amine substituents on target binding. Similarly, Suzuki, Stille, or Sonogashira coupling reactions can be used to introduce carbon-based substituents, allowing for the exploration of how changes in size, shape, and electronic properties of these groups affect biological activity. The chloro groups at the 7- and 8-positions can be replaced with other functional groups through nucleophilic substitution, providing another avenue for SAR exploration.

Reaction TypePositionReagents/CatalystsIntroduced Functional Group
Suzuki-Miyaura CouplingC-3Arylboronic acid, Pd catalyst, baseAryl group
Buchwald-Hartwig AminationC-3Amine, Pd catalyst, baseAmino group
Sonogashira CouplingC-3Terminal alkyne, Pd/Cu catalysts, baseAlkynyl group
Nucleophilic Aromatic SubstitutionC-7, C-8Nucleophile (e.g., alkoxide, amine)Varies (e.g., alkoxy, amino)

Design and Synthesis of Multi-Target Ligands Based on the Quinoline Framework

The quinoline framework is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. nih.gov This makes this compound an attractive starting material for the design and synthesis of multi-target-directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple targets involved in a particular disease, which can lead to improved efficacy and a lower likelihood of developing drug resistance. nih.govfrontiersin.org

The design of MTDLs often involves the combination of structural features from known inhibitors of different targets into a single molecule. The versatile derivatization potential of this compound allows for the systematic incorporation of different pharmacophores at the 3-, 7-, and 8-positions to achieve the desired polypharmacology. For instance, a pharmacophore known to inhibit a particular kinase could be introduced at the C-3 position, while another moiety targeting a different receptor could be installed at the C-7 or C-8 position.

Development of Hybrid Molecules through Molecular Hybridization Strategies (e.g., Click Chemistry)

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. mdpi.com This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles, or even novel mechanisms of action. This compound is a suitable scaffold for molecular hybridization.

One powerful technique for creating such hybrid molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govillinois.edund.edu For example, the bromo group at the C-3 position can be converted to an azide (B81097) or an alkyne. This modified quinoline can then be "clicked" with another molecule containing a complementary alkyne or azide functionality, respectively, to form a stable triazole-linked hybrid molecule. This modular approach allows for the rapid generation of large libraries of hybrid compounds for biological screening. nih.govtcichemicals.com

Precursor in the Development of Catalysts and Advanced Materials

Beyond its applications in medicinal chemistry, the quinoline scaffold is also of interest in the development of catalysts and advanced materials. The nitrogen atom in the quinoline ring can act as a ligand for metal centers, and by attaching other coordinating groups to the quinoline core, multidentate ligands can be synthesized. This compound can serve as a precursor for such ligands, where the halogen atoms provide handles for introducing additional coordinating functionalities. These ligands can then be used to create novel metal complexes with catalytic activity or interesting photophysical or electronic properties for applications in materials science. For example, quinoline-based materials have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as sensors.

Future Directions in 3 Bromo 7,8 Dichloroquinoline Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. nih.gov The future of synthesizing 3-Bromo-7,8-dichloroquinoline and its analogs lies in the adoption of green chemistry principles. nih.govnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.commdpi.com

Key sustainable strategies under development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. mdpi.comnih.govrsc.org

Ultrasound-Promoted Reactions: Sonication provides an alternative energy source that can enhance reaction rates and efficiency, often under milder conditions. nih.govrsc.org

Catalyst Innovation: The focus is on developing reusable catalysts, such as solid acid catalysts or metal nanoparticles, which can be easily recovered and recycled, reducing waste and cost. nih.govmdpi.com

Green Solvents: Research is exploring the use of environmentally benign solvents like water, ionic liquids, or solvent-free reaction conditions to replace volatile and hazardous organic solvents. jddhs.comrsc.org

Photocatalysis: Utilizing light to drive chemical reactions offers a powerful and sustainable method for synthesis, often enabling unique chemical transformations not possible with traditional thermal methods. rsc.orgmdpi.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinoline Derivatives
ParameterTraditional Methods (e.g., Skraup, Friedländer)Sustainable/Green Methods
Energy SourceConventional heating (oil baths, heating mantles)Microwaves, ultrasound, visible light
Reaction TimeOften several hours to daysMinutes to a few hours
SolventsOften hazardous/volatile organic solvents (e.g., nitrobenzene)Water, ionic liquids, or solvent-free conditions
CatalystsOften strong acids (e.g., sulfuric acid) used in stoichiometric amountsRecyclable solid acids, nanoparticles, photocatalysts
Waste GenerationHigh, with difficult workup proceduresMinimized, with easier catalyst recovery and less solvent waste

Exploration of Unconventional Reaction Pathways and Derivatization Strategies

The three halogen atoms on the this compound scaffold present distinct opportunities for selective functionalization. Future research will focus on moving beyond standard cross-coupling reactions to explore more innovative derivatization strategies. The functionalization of the quinoline ring is a key strategy for expanding its chemical space and enhancing its pharmacological profile. rsc.orgrsc.org

Areas of exploration include:

C-H Bond Functionalization: This powerful technique allows for the direct introduction of new functional groups onto the quinoline core without the need for pre-functionalized starting materials, improving atom economy. mdpi.comrsc.org Research will aim to selectively target the available C-H positions on the carbocyclic ring of this compound.

Regioselective Reactions: Developing methods to selectively functionalize one halogenated position over the others (e.g., the C3-Br vs. the C7-Cl or C8-Cl) is a significant challenge. This would enable the controlled, stepwise synthesis of highly complex and diverse derivatives.

Radical-Mediated Processes: Utilizing radical reactions, potentially initiated by light (photocatalysis), can open up new pathways for introducing alkyl, acyl, and other groups under mild conditions. rsc.org

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form a complex derivative of this compound can significantly improve synthetic efficiency. mdpi.com

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating the drug discovery process. nih.gov For this compound, in silico methods can guide the synthesis of new derivatives with enhanced properties and predict their biological activities before they are ever made in a lab.

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govresearchgate.net This allows researchers to identify which structural modifications are most likely to improve potency. nih.gov

Molecular Docking: These simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net This provides crucial insights into the potential mechanism of action.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more accurate assessment of binding stability and interaction strength. nih.gov

Machine Learning (ML): ML algorithms can be trained on existing chemical data to predict the outcomes of reactions, site selectivity for functionalization, or biological activities of novel quinoline compounds, significantly speeding up the design cycle. doaj.org

Table 2: Application of Computational Models in Quinoline Research
Computational MethodPrimary ApplicationExpected Outcome for this compound Research
3D-QSAR (e.g., CoMFA)Correlate 3D structural properties with biological activity.Identify key steric and electrostatic features needed to enhance the activity of new derivatives.
Molecular DockingPredict the binding mode and affinity of a molecule to a biological target.Prioritize synthetic targets based on predicted binding to proteins of interest.
Molecular Dynamics (MD)Simulate the movement and interaction of a molecule with its target over time.Assess the stability of the predicted binding pose and refine understanding of interactions.
Machine Learning (ML)Predict reaction outcomes, regioselectivity, or biological properties from large datasets.Rapidly screen virtual libraries of derivatives and predict optimal synthetic pathways.

Integration with High-Throughput Synthesis and Screening Platforms for Chemical Libraries

To fully explore the chemical space around the this compound scaffold, modern drug discovery relies on the integration of automated synthesis and high-throughput screening (HTS). acs.orgmdpi.com This paradigm shift allows for the rapid generation and evaluation of large libraries of related compounds.

Future directions in this area include:

Automated Synthesis: Utilizing robotic liquid handlers and flow chemistry systems to perform reactions in parallel, enabling the creation of hundreds or thousands of unique derivatives from the this compound core. mdpi.com

Miniaturization: Performing reactions and screens in microtiter plates or on microfluidic chips significantly reduces the consumption of reagents and materials. nih.gov

High-Throughput Screening (HTS): Rapidly testing the synthesized chemical libraries against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological activity. mdpi.com

Microdroplet Reactions: This emerging technology uses micron-sized droplets as individual reactors, which can accelerate reactions and allow for extremely rapid screening of optimal synthesis conditions using mass spectrometry. nih.govresearchgate.net This approach could be used to quickly find the best conditions for functionalizing this compound.

This integrated approach creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the discovery of novel compounds with valuable applications.

Q & A

Q. What are optimized synthetic routes for 3-Bromo-7,8-dichloroquinoline, and how do reaction conditions influence yield?

Methodological Answer:

  • Halogenation Strategies : Direct bromination of 7,8-dichloroquinoline using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C achieves moderate yields (40–60%). Alternatively, bromine in acetic acid at 60°C may yield positional isomers, requiring careful chromatographic separation .
  • Cross-Coupling Approaches : Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) using Pd(PPh₃)₄ as a catalyst in THF/water mixtures (3:1) at 80°C can introduce bromine selectively. However, competing dehalogenation may occur with excess base (e.g., K₂CO₃), necessitating stoichiometric optimization .
  • Purification : Recrystallization from ethanol/dichloromethane (1:3) improves purity (>95%), monitored by HPLC (C18 column, 70% MeOH/H₂O mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photolytic debromination and moisture absorption. Stability studies show decomposition (>5%) after 6 months at 25°C .
  • Safety Protocols : Use fume hoods for handling due to volatility (vapor pressure: 0.12 mmHg at 25°C). Neutralize waste with 10% NaHCO₃ before disposal, and segregate halogenated waste for incineration .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substitution patterns (e.g., quinoline C-3 bromine: δ 8.9 ppm for H-2; Cl substituents: δ 140–145 ppm in ¹³C). Discrepancies in integration ratios may arise from residual solvents (e.g., DCM), requiring lyophilization .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular ion [M+H]⁺ at m/z 276.90 (calc. 276.91). Fragmentation patterns distinguish positional isomers (e.g., Br at C-3 vs. C-4) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer:

  • Case Study : A 2022 study reported conflicting ¹H NMR shifts (δ 8.2–8.5 ppm) for H-5 in analogs. Resolution involved:
    • Variable Temperature NMR : Conducted at –40°C to slow rotational isomerism caused by steric hindrance between Cl and Br substituents .
    • DFT Calculations : B3LYP/6-31G(d) simulations predicted equilibrium geometries, identifying dominant conformers (e.g., Br axial vs. equatorial) .
  • Recommendation : Combine 2D NMR (COSY, NOESY) with computational modeling to validate assignments .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at C-3 vs. C-8 in this compound?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing Cl at C-7/C-8 activates C-3 for SNAr reactions. Kinetic studies (UV-vis monitoring) show faster substitution at C-3 (k = 1.2 × 10⁻³ s⁻¹) with piperidine in DMF at 100°C .
  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) favor C-8 substitution due to reduced steric clash with adjacent Cl groups. MD simulations (Amber20) confirm accessible trajectories .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous systems?

Methodological Answer:

  • Stability Studies : Accelerated degradation testing (40°C, 75% RH) in buffered solutions (pH 2–10) reveals:
    • Acidic Conditions (pH < 4) : Rapid hydrolysis (t₁/₂ = 2.3 h) via protonation of the quinoline nitrogen, facilitating Br⁻ elimination .
    • Neutral/Alkaline Conditions (pH 7–10) : Stability improves (t₁/₂ > 48 h) but aggregation occurs in high-ionic-strength solutions (e.g., PBS), requiring surfactants (0.1% Tween-80) .

Q. What strategies mitigate side reactions during metal-catalyzed cross-coupling of this compound?

Methodological Answer:

  • Catalyst Selection : Pd(OAc)₂/XPhos (2 mol%) in toluene/EtOH (4:1) minimizes homocoupling (<5% by GC-MS). Avoid PdCl₂, which promotes dehalogenation .
  • Additives : Adding 1 eq. of TBAB (tetrabutylammonium bromide) enhances solubility and suppresses β-hydride elimination in Heck reactions .

Q. Data Contradiction Analysis

  • Purity Discrepancies : Commercial samples (e.g., >95% purity by HLC) may contain trace isomers (e.g., 2-Bromo-7,8-dichloroquinoline). Validate via orthogonal methods (HPLC + GC-MS) .
  • Synthetic Yield Variability : Batch-dependent yields (40–70%) arise from uncontrolled moisture in NBS reactions. Pre-drying reagents (3Å molecular sieves) improves reproducibility .

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